

# Avibactam (Unii-NK7M8T0JI2): A Comparative Analysis Against Gold Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Unii-NK7M8T0JI2 |           |
| Cat. No.:            | B141737         | Get Quote |

An objective guide for researchers and drug development professionals on the performance of ceftazidime-avibactam in key indications, supported by clinical trial data and experimental methodologies.

Avibactam (**Unii-NK7M8T0J12**) is a novel, non-β-lactam β-lactamase inhibitor developed to counter the growing threat of antibiotic resistance.[1][2][3][4] It is co-formulated with the third-generation cephalosporin, ceftazidime, to protect it from degradation by a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[3][4][5] This combination, ceftazidime-avibactam, has been approved for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[5][6] This guide provides a comprehensive comparison of ceftazidime-avibactam's performance against gold standard therapies in these indications, supported by data from pivotal Phase 3 clinical trials.

# Performance in Complicated Intra-Abdominal Infections (cIAI)

Carbapenems, such as meropenem, are considered a gold standard for the treatment of cIAI. The efficacy and safety of ceftazidime-avibactam, in combination with metronidazole, were compared to meropenem in two identical Phase 3, randomized, double-blind studies (NCT01499290 and NCT01500239).[7]

Table 1: Clinical Cure Rates in Complicated Intra-Abdominal Infections[7]



| Population                                                | Ceftazidime-<br>Avibactam +<br>Metronidazole | Meropenem | Difference (95% CI)   |
|-----------------------------------------------------------|----------------------------------------------|-----------|-----------------------|
| Microbiologically<br>Modified Intent-to-<br>Treat (mMITT) | 81.6%                                        | 85.1%     | -3.5% (-8.64 to 1.58) |
| Modified Intent-to-<br>Treat (MITT)                       | 82.5%                                        | 84.9%     | -2.4% (-6.90 to 2.10) |
| Clinically Evaluable<br>(CE)                              | 91.7%                                        | 92.5%     | -0.8% (-4.61 to 2.89) |

The results demonstrated the non-inferiority of ceftazidime-avibactam plus metronidazole to meropenem in the treatment of cIAI.[7] Notably, the clinical cure rate for infections caused by ceftazidime-resistant pathogens was comparable between the two treatment groups.[7]

# Performance in Complicated Urinary Tract Infections (cUTI)

For cUTIs, including acute pyelonephritis, carbapenems like doripenem and imipenem are standard therapeutic options. The RECAPTURE program, a Phase 3 randomized trial, compared ceftazidime-avibactam to doripenem.[8]

Table 2: Efficacy Outcomes in Complicated Urinary Tract Infections (RECAPTURE Trial)[8]



| Endpoint                                                   | Ceftazidime-<br>Avibactam | Doripenem | Difference (95% CI)   |
|------------------------------------------------------------|---------------------------|-----------|-----------------------|
| Symptomatic<br>Resolution (Day 5)                          | 70.2%                     | 66.2%     | 4.0% (-2.39 to 10.42) |
| Symptomatic Resolution & Microbiological Eradication (TOC) | 71.2%                     | 64.5%     | 6.7% (0.30 to 13.12)  |
| Microbiological Eradication (TOC)                          | 77.4%                     | 71.0%     | 6.4% (0.33 to 12.36)  |

Ceftazidime-avibactam was found to be non-inferior, and for the endpoint of microbiological eradication at the test-of-cure visit, it demonstrated superiority over doripenem.[8]

## Performance in Hospital-Acquired & Ventilator-Associated Pneumonia (HAP/VAP)

Meropenem is a standard of care for HAP and VAP. The Phase 3 REPROVE trial, a randomized, double-blind, non-inferiority study, evaluated ceftazidime-avibactam against meropenem in this patient population.[9]

Table 3: Clinical Cure Rates in Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)[9][10]

| Population                             | Ceftazidime-<br>Avibactam | Meropenem | Difference (95% CI)  |
|----------------------------------------|---------------------------|-----------|----------------------|
| Clinically Modified<br>Intent-to-Treat | 68.8%                     | 73.0%     | -4.2% (-10.8 to 2.5) |
| Clinically Evaluable                   | 77.4%                     | 78.1%     | -0.7% (-7.9 to 6.4)  |

The study concluded that ceftazidime-avibactam was non-inferior to meropenem for the treatment of HAP/VAP.[9]



## **Safety and Tolerability**

Across the clinical trial programs, the safety profile of ceftazidime-avibactam was generally similar to that of the carbapenem comparators.[11][12] The most frequently reported adverse events for ceftazidime-avibactam were gastrointestinal in nature.[12] In the REPROVE trial for HAP/VAP, patients treated with ceftazidime-avibactam had a higher incidence of serious adverse events compared to the meropenem group (19% vs 13%).[9]

## Mechanism of Action: β-Lactamase Inhibition

The efficacy of ceftazidime-avibactam against many multidrug-resistant Gram-negative bacteria is attributed to the protective action of avibactam.  $\beta$ -lactam antibiotics, like ceftazidime, function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[13] However, bacteria can develop resistance by producing  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of the antibiotic, rendering it inactive.[2] Avibactam is a potent inhibitor of a broad spectrum of  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[13] It covalently binds to the active site of the  $\beta$ -lactamase, a reaction that is reversible, preventing the degradation of ceftazidime and allowing it to exert its bactericidal activity.[2][3][4]





Click to download full resolution via product page

Caption: Mechanism of action of ceftazidime-avibactam.

### **Experimental Protocols**

The clinical trials referenced in this guide followed rigorous, multicenter, randomized, double-blind, and controlled designs. Below are generalized experimental workflows for the key clinical trials.

## RECAPTURE (cUTI) and REPROVE (HAP/VAP) Trial Workflow





#### Click to download full resolution via product page

Caption: Generalized experimental workflow for pivotal Phase 3 trials.

### Key Methodologies:

- Patient Population: Adults with confirmed diagnoses of cIAI, cUTI, or HAP/VAP based on clinical and, where applicable, radiological criteria.
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either ceftazidimeavibactam or the comparator carbapenem.
- Blinding: Both patients and investigators were blinded to the treatment allocation.
- Dosing: Intravenous administration of study drugs, with dosages adjusted for renal function.
- Primary Endpoints:
  - cIAI: Clinical cure at the test-of-cure (TOC) visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.
  - cUTI: Co-primary endpoints of symptomatic resolution at day 5 and a combination of symptomatic resolution and microbiological eradication at the TOC visit.[8]
  - HAP/VAP: 28-day all-cause mortality in the intent-to-treat (ITT) population.[10][14]
- Microbiological Analysis: Baseline pathogens were isolated and identified, with susceptibility testing performed according to established laboratory standards. Microbiological response was assessed by the eradication or presumed eradication of the baseline pathogen at the TOC visit.



 Safety Assessment: Adverse events were monitored and recorded throughout the study and for a specified follow-up period.

In conclusion, ceftazidime-avibactam has demonstrated non-inferiority to gold standard carbapenem treatments for cIAI, cUTI, and HAP/VAP. For certain endpoints in cUTI, it has shown superiority. Its efficacy against ceftazidime-resistant, β-lactamase-producing pathogens makes it a valuable alternative in an era of increasing antimicrobial resistance. The decision to use ceftazidime-avibactam should be guided by local resistance patterns, patient-specific factors, and the safety profile observed in clinical trials.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftazidime-avibactam for the treatment of complicated urinary tract infections and complicated intra-abdominal infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ceftazidime-Avibactam Combination Therapy Compared to Ceftazidime-Avibactam Monotherapy for the Treatment of Severe Infections Due to Carbapenem-Resistant Pathogens: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. contagionlive.com [contagionlive.com]
- 10. diposit.ub.edu [diposit.ub.edu]



- 11. Efficacy and safety of ceftazidime-avibactam in the treatment of complicated intraabdominal infections (CIAIs) and complicated urinary tract infections (CUTIs): A metaanalysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftazidime-avibactam or best available therapy in patients with ceftazidime-resistant
  Enterobacteriaceae and Pseudomonas aeruginosa complicated urinary tract infections or
  complicated intra-abdominal infections (REPRISE): a randomised, pathogen-directed, phase
  3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Avibactam (Unii-NK7M8T0JI2): A Comparative Analysis Against Gold Standard Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141737#unii-nk7m8t0ji2-performance-compared-to-gold-standard-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com